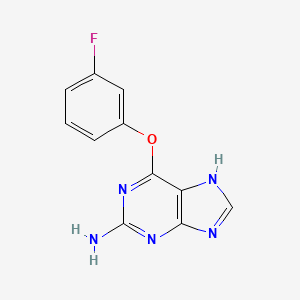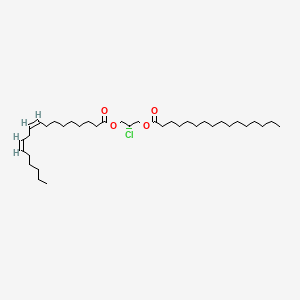
rac-1-Palmitoyl-3-linolenoyl-2-chloropropanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-1-Palmitoyl-3-linolenoyl-2-chloropropanediol: is a synthetic lipid compound that has garnered significant attention due to its biochemical and physiological effects. As a member of the chlorinated lipids family, it possesses notable anti-inflammatory and anti-tumor properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac-1-Palmitoyl-3-linolenoyl-2-chloropropanediol involves the esterification of 9,12,15-octadecatrienoic acid with 1-chloromethyl-2-(1-oxohexadecyl)oxy ethyl ester. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes, often utilizing continuous flow reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions: rac-1-Palmitoyl-3-linolenoyl-2-chloropropanediol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the chloropropanediol moiety to a more reduced form.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
rac-1-Palmitoyl-3-linolenoyl-2-chloropropanediol has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study lipid oxidation and chlorination processes.
Biology: The compound is studied for its effects on cellular metabolism and signaling pathways.
Medicine: Due to its anti-inflammatory and anti-tumor properties, it is investigated for potential therapeutic applications.
Industry: It is used in the development of new lipid-based materials and formulations
Mécanisme D'action
The mechanism by which rac-1-Palmitoyl-3-linolenoyl-2-chloropropanediol exerts its effects involves several molecular targets and pathways:
NF-κB Inhibition: The compound inhibits the activity of NF-κB, a transcription factor involved in inflammation and cancer.
AMPK Activation: It activates AMPK, a protein that regulates energy metabolism and exhibits anti-tumor properties.
Apoptosis Induction: The compound induces apoptosis, a process of programmed cell death crucial for eliminating damaged cells.
Comparaison Avec Des Composés Similaires
- rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol
- rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol-d5
Comparison: While rac-1-Palmitoyl-3-linolenoyl-2-chloropropanediol shares structural similarities with these compounds, its unique combination of palmitoyl and linolenoyl groups, along with the chloropropanediol moiety, imparts distinct biochemical properties. This uniqueness makes it particularly valuable for studying specific lipid-related processes and potential therapeutic applications .
Propriétés
Formule moléculaire |
C37H67ClO4 |
|---|---|
Poids moléculaire |
611.4 g/mol |
Nom IUPAC |
[(2S)-2-chloro-3-hexadecanoyloxypropyl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C37H67ClO4/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-34-35(38)33-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h11,13,17-18,35H,3-10,12,14-16,19-34H2,1-2H3/b13-11-,18-17-/t35-/m0/s1 |
Clé InChI |
BPSPBSPEADGCJC-YAIZGCQRSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OC[C@@H](COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)Cl |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


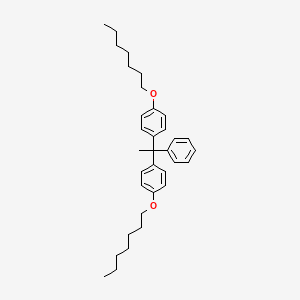
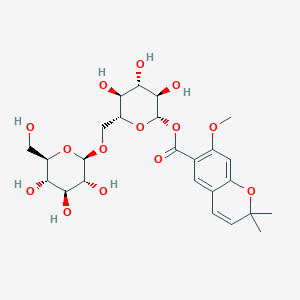
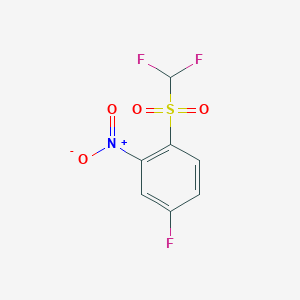

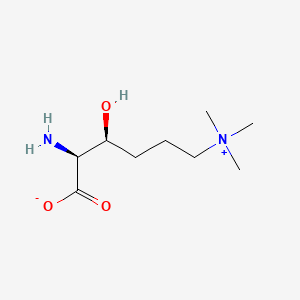

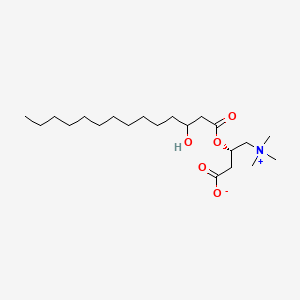

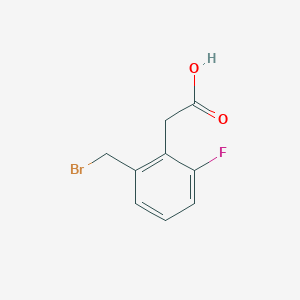
![[Bis(trifluoromethyl)aminooxy]radical](/img/structure/B15292686.png)
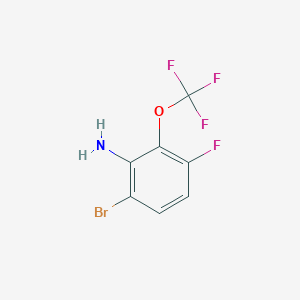
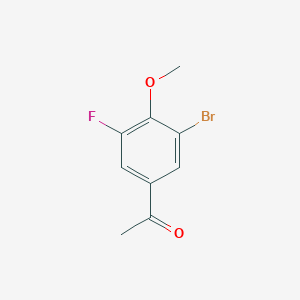
![Pregabalin Paraben Amide ((3S)-3-[[(4-Hydroxybenzoyl)amino]methyl]-5-methyl Hexanoic Acid)](/img/structure/B15292704.png)
